molecular formula C13H9BrO3 B1680113 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 4906-68-7

5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1680113
CAS No.: 4906-68-7
M. Wt: 293.11 g/mol
InChI Key: XVZSXNULHSIRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

AKR1C1-IN-1 is a potent and selective inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1) . AKR1C1 is a member of the aldo-keto reductase family, which comprises enzymes that catalyze NADPH dependent reductions . These enzymes have been implicated in biosynthesis, intermediary metabolism, and detoxification . AKR1C1 plays pivotal roles in NADPH dependent reductions , and its overexpression has been linked to malignant transformation and resistance to cancer therapy .

Mode of Action

AKR1C1-IN-1 interacts with its target AKR1C1 to inhibit its activity . It has been shown to inhibit the metabolism of progesterone in AKR1C1-overexpressed BAECs . This interaction may be strengthened by reactive oxygen species (ROS), which are important autophagy inducers .

Biochemical Pathways

AKR1C1 isoforms catalyze NADPH dependent reductions at various positions on the steroid nucleus and side-chain . They act as 3-keto-, 17-keto-, and 20-ketosteroid reductases to varying extents in humans . AKR1C1 has been found to be involved in various biological events, including cell sensitivity, apoptosis, and metastasis .

Pharmacokinetics

It’s known that akr1c1-in-1 inhibits the metabolism of progesterone in akr1c1-overexpressed baecs , suggesting it may influence the metabolic pathway of progesterone.

Result of Action

AKR1C1-IN-1’s inhibition of AKR1C1 leads to a reduction in cell proliferation and metastasis . It also results in the deactivation of STAT3, a signal transducer and activator of transcription . Moreover, AKR1C1-IN-1 has been shown to promote autophagy .

Action Environment

Environmental factors such as oxidative stress can influence the action of AKR1C1-IN-1 . For instance, the interaction between AKR1C1-IN-1 and its target AKR1C1 may be strengthened by reactive oxygen species (ROS), which are important autophagy inducers . This suggests that the compound’s action, efficacy, and stability could be influenced by the oxidative state of the cellular environment.

Biochemical Analysis

Biochemical Properties

AKR1C1-IN-1 plays a crucial role in biochemical reactions by selectively inhibiting AKR1C1. This enzyme is involved in the metabolism of steroids, including the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone . AKR1C1-IN-1 exhibits high selectivity for AKR1C1 with a Ki value of 4 nM, compared to its much higher Ki values for other AKR1C isoforms . This selective inhibition is achieved through hydrogen bonding interactions with key residues in the active site of AKR1C1, such as His117, Tyr55, and His222 .

Cellular Effects

AKR1C1-IN-1 has significant effects on various cell types and cellular processes. In cancer cells, it has been shown to inhibit the metabolism of progesterone, leading to reduced cell proliferation and increased apoptosis . Additionally, AKR1C1-IN-1 influences cell signaling pathways, including the JAK2/STAT3 pathway, which is crucial for cell survival and proliferation . By modulating these pathways, AKR1C1-IN-1 can alter gene expression and cellular metabolism, ultimately affecting cell function and viability.

Molecular Mechanism

The molecular mechanism of AKR1C1-IN-1 involves its binding to the active site of AKR1C1, where it forms hydrogen bonds with specific amino acid residues . This binding inhibits the enzyme’s activity, preventing the reduction of progesterone to 20α-hydroxyprogesterone. Additionally, AKR1C1-IN-1 has been shown to interact with other biomolecules, such as SQSTM1, in a catalytic-independent manner, promoting autophagy and oxidative stress responses . These interactions highlight the compound’s multifaceted role in cellular regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AKR1C1-IN-1 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that AKR1C1-IN-1 can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and increased apoptosis in cancer cells . These temporal effects underscore the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of AKR1C1-IN-1 vary with different dosages in animal models. At lower doses, the compound effectively inhibits AKR1C1 activity without causing significant toxicity . At higher doses, AKR1C1-IN-1 can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

AKR1C1-IN-1 is involved in several metabolic pathways, primarily through its inhibition of AKR1C1. This enzyme plays a key role in the metabolism of steroids and other endogenous compounds . By inhibiting AKR1C1, AKR1C1-IN-1 can alter metabolic flux and affect the levels of various metabolites, including progesterone and its derivatives . Additionally, the compound’s interactions with other enzymes and cofactors further modulate its metabolic effects.

Transport and Distribution

Within cells and tissues, AKR1C1-IN-1 is transported and distributed through carrier-mediated processes . The compound’s carboxylic acid group facilitates its uptake by specific transporters, allowing it to accumulate in target tissues . Once inside the cells, AKR1C1-IN-1 can interact with binding proteins and other cellular components, influencing its localization and activity.

Subcellular Localization

AKR1C1-IN-1 primarily localizes to the cytosol and endoplasmic reticulum within cells . This subcellular distribution is crucial for its inhibitory activity, as AKR1C1 is predominantly found in these compartments . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and enhance its functional effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AKR1C1-IN-1 involves the design and development of salicylic acid-based inhibitors targeting a selectivity pocket in the active site of AKR1C1 . The synthetic route typically involves the following steps:

    Formation of the core structure:

    Introduction of the bromine atom: A bromine atom is introduced to the core structure through a bromination reaction.

    Formation of the final product: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production methods for AKR1C1-IN-1 are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

AKR1C1-IN-1 primarily undergoes reduction reactions due to its role as an inhibitor of AKR1C1, which is a hydroxysteroid dehydrogenase . The compound can also participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of AKR1C1-IN-1 include:

    Salicylic acid derivatives: Used as the starting material for the synthesis.

    Bromine: Used for the bromination reaction.

    Nucleophiles: Used in substitution reactions.

Major Products

The major product formed from the reactions involving AKR1C1-IN-1 is the inactive form of progesterone, 20-alpha-hydroxyprogesterone .

Scientific Research Applications

Comparison with Similar Compounds

AKR1C1-IN-1 is unique in its high selectivity and affinity for AKR1C1 compared to other inhibitors. Similar compounds include:

These compounds share structural similarities with AKR1C1-IN-1 but differ in their selectivity and affinity for the various members of the aldo-keto reductase family.

Properties

IUPAC Name

3-bromo-2-hydroxy-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZSXNULHSIRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296397
Record name 3-bromo-2-hydroxy-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4906-68-7
Record name NSC109116
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-2-hydroxy-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 4
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 5
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.